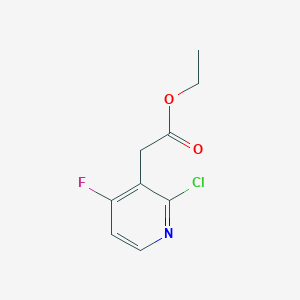

Ethyl 2-(2-chloro-4-fluoropyridin-3-yl)acetate

Description

Ethyl 2-(2-chloro-4-fluoropyridin-3-yl)acetate is a fluorinated pyridine derivative with a chloro substituent at the 2-position and a fluorine substituent at the 4-position of the pyridine ring. The compound features an ethyl ester group attached to the pyridine ring via an acetoxy linker. This structure is significant in medicinal chemistry and agrochemical research due to the electron-withdrawing effects of the chlorine and fluorine substituents, which influence reactivity, stability, and binding interactions. indicates that this compound has been discontinued by suppliers like CymitQuimica, limiting its current availability for research .

Properties

Molecular Formula |

C9H9ClFNO2 |

|---|---|

Molecular Weight |

217.62 g/mol |

IUPAC Name |

ethyl 2-(2-chloro-4-fluoropyridin-3-yl)acetate |

InChI |

InChI=1S/C9H9ClFNO2/c1-2-14-8(13)5-6-7(11)3-4-12-9(6)10/h3-4H,2,5H2,1H3 |

InChI Key |

IFXQOHNNRIXRLJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=C(C=CN=C1Cl)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethyl 2-(2-chloro-4-fluoropyridin-3-yl)acetate typically involves the reaction of 2-chloro-4-fluoropyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl 2-(2-chloro-4-fluoropyridin-3-yl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired products.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and oxidizing agents like potassium permanganate for oxidation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Drug Development

Ethyl 2-(2-chloro-4-fluoropyridin-3-yl)acetate is being investigated as a precursor in the synthesis of biologically active compounds. The presence of fluorine enhances the lipophilicity and metabolic stability of the resultant molecules, making them more effective in drug formulations. Research has shown that derivatives of this compound exhibit promising activity against various biological targets, including receptors involved in neurological disorders .

Case Study: Pharmacological Activity

A study evaluated the pharmacological properties of compounds derived from this compound. The results indicated that these derivatives could function as positive allosteric modulators for muscarinic acetylcholine receptors, with significant effects on isolated rat bladder tissue contractions . This suggests potential applications in treating bladder dysfunctions.

Agrochemical Applications

Herbicide Development

The compound is also utilized in the formulation of selective herbicides. Its structural characteristics allow it to be combined with other active ingredients to enhance herbicidal efficacy. For instance, studies have demonstrated synergistic effects when this compound is used alongside known herbicides, leading to improved control of weed species in crops such as cotton and maize .

Table: Herbicidal Efficacy Comparison

| Compound Combination | Efficacy (%) | Crop Type |

|---|---|---|

| This compound + Clethodim | 85 | Cotton |

| This compound + Clodinafop-propargyl | 90 | Maize |

Material Science

Synthesis of Functional Materials

In material science, this compound serves as a building block for synthesizing functional materials with unique properties. Its fluorinated structure is advantageous for creating materials with enhanced thermal stability and chemical resistance, which are crucial in various industrial applications .

Chemical Research

Synthetic Pathways

The compound can undergo nucleophilic substitution reactions due to its chloro and fluoro groups, facilitating the synthesis of more complex fluorinated compounds. This versatility makes it a valuable intermediate in chemical research aimed at developing new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-chloro-4-fluoropyridin-3-yl)acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed effects. The exact molecular pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Ethyl 2-(2-chloro-4-fluoropyridin-3-yl)acetate and Related Compounds

Key Observations :

- The target compound’s pyridine core distinguishes it from imidazole (-F) and benzofuran () analogues. Halogenation at the 2- and 4-positions enhances its electron-deficient character compared to non-halogenated esters.

- The thioether-linked pyridine derivative () exhibits a more complex bicyclic structure with a sulfur atom, which may influence solubility and metabolic stability .

Physical and Spectroscopic Properties

Table 2: Spectroscopic Data Comparison

- The target compound lacks reported spectral data, but analogues like ’s derivative show strong carbonyl (1735 cm⁻¹) and cyano (2219 cm⁻¹) IR signals, suggesting similar ester functionalities .

Crystal Structure and Intermolecular Interactions

- Target Compound: No crystal data available.

- Ethyl 2-(4-chloro-anilino)acetate (): Crystallizes in trans-dimeric forms via N–H⋯O hydrogen bonds (R₂²(10) motif) .

- Benzofuran Derivative () : Stabilized by π-π stacking (3.814 Å) and weak C–H⋯O hydrogen bonds .

- Ethyl 2-(2-(4-chlorophenyl)-3-methylbutanamido)thiazol-4-yl)acetate (): Monoclinic (P21/c) with a = 12.582 Å, Z = 8; features extensive van der Waals interactions .

Biological Activity

Ethyl 2-(2-chloro-4-fluoropyridin-3-yl)acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and comparison with similar compounds.

Chemical Structure and Properties

This compound features a pyridine ring substituted with chlorine and fluorine atoms, which significantly influences its chemical behavior and biological interactions. The electron-withdrawing nature of fluorine can enhance the compound's reactivity, potentially increasing its binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of the fluorine atom can modulate the compound's ability to inhibit or activate these targets, leading to various pharmacological effects.

Target Enzymes and Receptors

- Phosphodiesterase Inhibition : The compound has been evaluated for its inhibitory effects on phosphodiesterases (PDEs), particularly PDE5. Studies have shown that derivatives with similar structures exhibit varying degrees of inhibition, suggesting that modifications in the pyridine ring can impact potency .

- Antibacterial Activity : Ethyl derivatives, including those with similar structures, have demonstrated antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial cell wall synthesis or metabolic pathways .

In Vitro Studies

In vitro assays have been critical for assessing the biological activity of this compound. Key findings include:

- Antiproliferative Activity : Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines, suggesting potential applications in oncology .

- Enzyme Inhibition : The compound has been tested for its ability to inhibit specific enzymes related to cancer metabolism, showing promising results that warrant further investigation .

Comparative Analysis

A comparative analysis with structurally similar compounds reveals distinct differences in biological activity. For instance, variations in the position of substituents on the pyridine ring can lead to significant changes in enzyme binding affinity and overall efficacy.

| Compound Name | Structure | Biological Activity | Potency (IC50) |

|---|---|---|---|

| This compound | Structure | Antibacterial, Antiproliferative | TBD |

| Ethyl 2-(2-fluoropyridin-4-yl)acetate | Similar structure | Moderate antibacterial | TBD |

| Ethyl 2-(4-fluoropyridin-3-yl)acetate | Similar structure | Low antiproliferative | TBD |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Cancer Treatment : In a study examining various fluorinated compounds, this compound showed enhanced efficacy in inhibiting tumor growth in mouse models when compared to non-fluorinated analogs .

- Neurological Applications : Investigations into the compound's effects on neuronal signaling pathways have suggested possible benefits in treating neurodegenerative diseases due to its ability to modulate cyclic nucleotide levels .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-(2-chloro-4-fluoropyridin-3-yl)acetate?

- Methodological Answer : A plausible approach involves nucleophilic substitution or coupling reactions targeting the pyridine ring. For fluorinated pyridine derivatives, metal-free conditions under mild temperatures (e.g., 120°C in N-methylpyrrolidone [NMP]) can minimize side reactions . Post-reaction, extract with dichloromethane, dry over anhydrous Na₂SO₄, and purify via column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH). Monitor purity using TLC or HPLC .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Storage : Store at -20°C in airtight, light-resistant containers to prevent degradation .

- Spills : Absorb with inert materials (e.g., sand), collect in sealed containers, and dispose via approved hazardous waste protocols .

Q. Which spectroscopic techniques are optimal for structural characterization?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substituent positions on the pyridine ring and ester group.

- GC-MS : Analyze volatility and fragmentation patterns for purity assessment (e.g., ethyl acetate derivatives in ) .

- X-ray Crystallography : Use SHELX for structure refinement if single crystals are obtained .

Advanced Research Questions

Q. How to resolve discrepancies in crystallographic data during structure refinement?

- Methodological Answer :

- Software Tools : Refine data using SHELXL for small-molecule structures or SHELXE for experimental phasing. Cross-validate with WinGX/ORTEP for graphical analysis of anisotropic displacement ellipsoids .

- Data Validation : Check for twinning or disorder using PLATON; adjust occupancy parameters iteratively .

Q. How to optimize reaction yields when synthesizing this compound?

- Methodological Answer :

- DOE Approach : Vary solvent (e.g., DMF vs. NMP), temperature (80–140°C), and catalyst (e.g., Pd/C). Monitor via LC-MS.

- Quenching Strategy : Use saturated NH₄Cl to stabilize intermediates, followed by extraction to isolate the product .

Q. How to identify and mitigate impurities in synthesized batches?

- Methodological Answer :

- Analytical Workflow :

HPLC-PDA : Detect impurities >0.1% using reverse-phase C18 columns.

Prep-TLC : Isolate impurities for structural elucidation via high-resolution MS/MS .

- Mitigation : Optimize reaction time to reduce byproducts (e.g., over-alkylation) .

Q. How to assess compound stability under varying experimental conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.